5-Aza-2'-deoxycytidine-5'-triphosphate

Catalog No.
S579148
CAS No.
72052-96-1
M.F
C8H15N4O13P3
M. Wt
468.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aza-2'-deoxycytidine-5'-triphosphate

CAS Number

72052-96-1

Product Name

5-Aza-2'-deoxycytidine-5'-triphosphate

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C8H15N4O13P3

Molecular Weight

468.15 g/mol

InChI

InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1

InChI Key

GCYYBBDIYHRTCW-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

5-aza-2'-deoxycytidine-5'-triphosphate, 5-aza-dCTP

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

DNA Methylation Inhibitor:

  • 5-Aza-dCTP is a derivative of 2'-deoxycytidine-5'-triphosphate (dCTP), a natural building block of DNA. However, 5-Aza-dCTP has a nitrogen atom replacing a carbon atom at the 5th position of the cytosine ring []. This modification allows 5-Aza-dCTP to be incorporated into DNA by cellular DNA polymerases [].
  • Once incorporated, 5-Aza-dCTP disrupts the normal function of DNA methyltransferase enzymes, which are responsible for adding methyl groups to DNA and regulating gene expression []. This disruption leads to DNA hypomethylation, a process where DNA methylation is reduced, potentially reactivating silenced genes [].

Investigation in Cancer Therapy:

  • Aberrant DNA methylation is a hallmark of many cancers []. By inhibiting DNA methylation, 5-Aza-dCTP is being explored as a potential therapeutic agent. Studies suggest that 5-Aza-dCTP may reactivate silenced tumor suppressor genes in cancer cells, leading to cell death or growth arrest [].
  • The parent compound of 5-Aza-dCTP, 5-Aza-2'-deoxycytidine (decitabine), is already approved for treating some types of leukemia []. Research on 5-Aza-dCTP might pave the way for the development of more targeted therapies.

Understanding Gene Regulation:

  • 5-Aza-dCTP can be a valuable tool in studying how DNA methylation regulates gene expression. By inducing DNA hypomethylation in specific regions of the genome, researchers can investigate the functional consequences of methylation on gene activity []. This approach can help identify genes silenced by abnormal methylation in diseases like cancer.

5-Aza-2'-deoxycytidine-5'-triphosphate is a nucleotide analogue of 2'-deoxycytidine, where the carbon atom at the 5-position of the pyrimidine ring is replaced by a nitrogen atom. This structural modification imparts unique properties to the compound, enabling it to function as an epigenetic modifier and a potent inhibitor of DNA methylation. The compound is crucial in the context of cancer therapy, particularly for its role in reactivating tumor suppressor genes that have been silenced due to aberrant DNA methylation processes .

That replace the carbon at the 5-position with nitrogen.
  • Phosphorylation: The nucleoside is then phosphorylated using various phosphate donors to yield the triphosphate form. Common phosphorylation methods include using ATP or other phosphate sources under specific enzymatic or chemical conditions .
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications.
  • 5-Aza-2'-deoxycytidine-5'-triphosphate exhibits significant biological activity as an antileukemic agent. It has been shown to effectively reactivate silenced tumor suppressor genes and inhibit the proliferation of cancer cells. Its mechanism involves the covalent trapping of DNA methyltransferases, which prevents them from functioning properly and leads to a decrease in DNA methylation levels . In vitro studies demonstrate that it can reduce colony formation in cancer cell lines more effectively than other similar compounds like 5-azacytidine .

    5-Aza-2'-deoxycytidine-5'-triphosphate is primarily utilized in:

    • Cancer Therapy: It is employed in treating myelodysplastic syndromes and acute myeloid leukemia by reactivating silenced genes and inhibiting tumor growth.
    • Research: It serves as a valuable tool in epigenetic studies, particularly those investigating DNA methylation and gene expression regulation.
    • Gene Therapy: Its ability to modify DNA methylation patterns makes it a candidate for therapeutic strategies aimed at correcting epigenetic abnormalities associated with various diseases .

    Several compounds share structural similarities with 5-Aza-2'-deoxycytidine-5'-triphosphate, including:

    Compound NameStructural FeatureUnique Property
    5-AzacytidineNitrogen substitution at position 5Less potent than 5-Aza-2'-deoxycytidine in demethylation
    Cytosine ArabinosideArabinose sugar instead of ribosePrimarily acts as an antimetabolite rather than an epigenetic modifier
    5-MethylcytosineMethyl group at position 5Stabilizes gene expression; opposite effect on methylation
    2'-DeoxycytidineNo nitrogen substitutionNatural nucleoside; lacks demethylating properties

    The uniqueness of 5-Aza-2'-deoxycytidine-5'-triphosphate lies in its dual role as both a substrate for DNA synthesis and a potent inhibitor of DNA methylation, making it a crucial agent in epigenetic therapy and cancer treatment .

    XLogP3

    -5.4

    Dates

    Modify: 2024-02-18

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